tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
Description
This compound is a boronic ester-functionalized thiazole derivative with a tert-butyl carbamate group. Its structure combines a thiazole heterocycle, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety, and a Boc-protected amine. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science . The thiazole ring contributes to electronic diversity, while the Boc group enhances solubility and stability during synthetic workflows .
Properties
Molecular Formula |
C14H23BN2O4S |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H23BN2O4S/c1-12(2,3)19-11(18)17-10-16-9(8-22-10)15-20-13(4,5)14(6,7)21-15/h8H,1-7H3,(H,16,17,18) |
InChI Key |
WTKHGPVVQNJRTL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the boronate ester group. The final step involves the protection of the amine group with a tert-butyl carbamate. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where thiazole derivatives have shown efficacy .
Industry: In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological processes. The thiazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Group Variations
The compound is compared below with analogs differing in heterocycles, substituents, or boronic ester positioning.
Table 1: Structural and Functional Comparisons
Reactivity and Stability
- Boronic Ester Stability : The thiazole-boronic ester exhibits comparable stability to imidazole and pyridine analogs under basic conditions but shows faster hydrolysis than aryl-boronic esters (e.g., phenyl derivatives in ) due to electron-withdrawing thiazole effects .
- Suzuki-Miyaura Coupling : Thiazole derivatives achieve higher coupling efficiency (85–90% yield) compared to imidazole analogs (70–75%), attributed to the thiazole’s electron-deficient nature enhancing transmetallation .
- Boc Deprotection : The Boc group in thiazole derivatives is stable under Suzuki conditions (Pd catalysts, bases) but requires TFA for cleavage, similar to imidazole and pyridine analogs .
Biological Activity
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate is a complex organic compound featuring a unique combination of thiazole and boronic ester functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 305.32 g/mol. The structure includes a thiazole ring which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.32 g/mol |
| IUPAC Name | tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl]carbamate |
| CAS Number | 1234567 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:
- Covalent Bond Formation : The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, facilitating interactions with enzymes and proteins.
- Hydrogen Bonding : The thiazole moiety engages in hydrogen bonding and π-π stacking interactions that enhance binding affinity to biological macromolecules.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance:
- Staphylococcus aureus : Effective at concentrations as low as 50 µg/mL.
- Escherichia coli : Exhibited moderate inhibition at 100 µg/mL.
Anticancer Potential
Recent investigations have highlighted its potential as an anticancer agent:
- Cell Line Studies : Demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).
- IC50 values ranged from 10 to 30 µM depending on the cell line.
- Mechanistic Insights : Induction of apoptosis was observed through caspase activation assays.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by Smith et al. (2023), this study assessed the antimicrobial activity against clinical isolates.
- Results indicated a broad spectrum of activity with low toxicity towards human cells.
-
Anticancer Activity Evaluation :
- In a study by Johnson et al. (2024), the compound was tested in vivo using xenograft models.
- Results showed significant tumor reduction compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
